(-)-alpha-Himachalene
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Overview
Description
(1R,6S)-alpha-himachalene is the (1R,6S)-stereoisomer of cis-alpha-himachalene. It is an enantiomer of a (1S,6R)-alpha-himachalene.
Scientific Research Applications
Chemical Structure and Synthesis :
- The structure of himachalene monohydrochloride, a related compound, was elucidated, leading to insights into the formation of trans-α-himachalene (Joseph & Dev, 1968).
- Another study focused on the structure of α- and β-Himachalenes, which represent a new sesquiterpenoid carbon framework (Joseph & Dev, 1968).
- A new total synthesis of α-himachalene was achieved, involving a sequence of photoaddition and radical-induced ring expansion (Suginome & Nakayama, 1994).
- An eleven-step total synthesis of α-himachalene from 4,4-dimethyl-2-cyclohexenone has been reported, illustrating an effective synthetic approach (Liu & Browne, 1981).
Chemical Transformations and Derivatives :
- Research explored solvent-free epoxidation of himachalenes using [MoO2(SAP)]2 as a catalyst, a method which expands the application potential of these natural compounds (Loubidi et al., 2014).
- A study on the reaction of β-himachalene with dihalocarbene led to specific products, highlighting the molecule's reactivity (Eljamili et al., 2002).
- Computational studies of α-cis, α-trans, and α′-trans-himachalene epoxidation provided insights into the chemo- and stereoselectivity of these reactions (Chekroun et al., 2002).
Biological Applications and Potential :
- Novel antimicrobial aryl himachalene derivatives were synthesized, showing enhanced activity against certain bacteria and fungi, which suggests potential in pharmaceutical applications (Chaudhary et al., 2014).
- Enantioselective synthesis of (1S,3S,7R)-3-methyl-α-himachalene, a pheromone of the sandfly, was achieved, providing insights into pheromone synthesis and insect behavior (Mori et al., 2000).
Chemical Characterization and Analysis :
- Crystal structure studies of various himachalene derivatives contributed to the understanding of their stereochemistry and molecular configurations (Chiaroni et al., 1995).
Properties
CAS No. |
3853-83-6 |
---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(4aS,9aR)-3,5,5-trimethyl-9-methylidene-2,4a,6,7,8,9a-hexahydro-1H-benzo[7]annulene |
InChI |
InChI=1S/C15H24/c1-11-7-8-13-12(2)6-5-9-15(3,4)14(13)10-11/h10,13-14H,2,5-9H2,1,3-4H3/t13-,14-/m0/s1 |
InChI Key |
ZJSIKVDEOWWVEH-KBPBESRZSA-N |
Isomeric SMILES |
CC1=C[C@H]2[C@@H](CC1)C(=C)CCCC2(C)C |
SMILES |
CC1=CC2C(CC1)C(=C)CCCC2(C)C |
Canonical SMILES |
CC1=CC2C(CC1)C(=C)CCCC2(C)C |
3853-83-6 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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